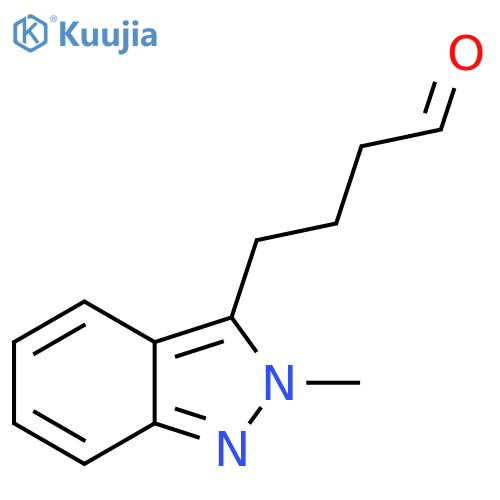Cas no 2229607-69-4 (4-(2-methyl-2H-indazol-3-yl)butanal)

2229607-69-4 structure
商品名:4-(2-methyl-2H-indazol-3-yl)butanal
4-(2-methyl-2H-indazol-3-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2-methyl-2H-indazol-3-yl)butanal
- 2229607-69-4
- EN300-1800881
-
- インチ: 1S/C12H14N2O/c1-14-12(8-4-5-9-15)10-6-2-3-7-11(10)13-14/h2-3,6-7,9H,4-5,8H2,1H3
- InChIKey: ZJUROPZFDYUELO-UHFFFAOYSA-N
- ほほえんだ: O=CCCCC1=C2C=CC=CC2=NN1C
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 34.9Ų
4-(2-methyl-2H-indazol-3-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800881-0.25g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 0.25g |
$1604.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-5.0g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 5g |
$5056.0 | 2023-06-02 | ||
| Enamine | EN300-1800881-10.0g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 10g |
$7497.0 | 2023-06-02 | ||
| Enamine | EN300-1800881-0.05g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 0.05g |
$1464.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-5g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 5g |
$5056.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-0.1g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 0.1g |
$1533.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-1.0g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 1g |
$1742.0 | 2023-06-02 | ||
| Enamine | EN300-1800881-0.5g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 0.5g |
$1673.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-10g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 10g |
$7497.0 | 2023-09-19 | ||
| Enamine | EN300-1800881-2.5g |
4-(2-methyl-2H-indazol-3-yl)butanal |
2229607-69-4 | 2.5g |
$3417.0 | 2023-09-19 |
4-(2-methyl-2H-indazol-3-yl)butanal 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
2229607-69-4 (4-(2-methyl-2H-indazol-3-yl)butanal) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
